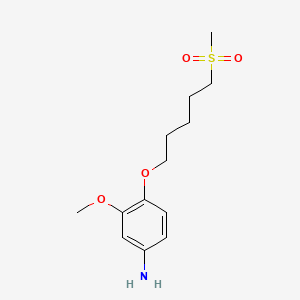

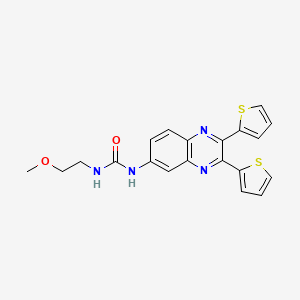

1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea

Vue d'ensemble

Description

L’inhibiteur de l’ACSS2 est un composé conçu pour inhiber l’activité de l’acétyl-CoA synthétase 2 (ACSS2), une enzyme qui catalyse la conversion de l’acétate en acétyl coenzyme A (acétyl-CoA). Cette enzyme joue un rôle crucial dans le métabolisme cellulaire, en particulier dans la synthèse des acides gras, la production d’ATP et l’acétylation des protéines. L’ACSS2 est fortement exprimée dans diverses cellules cancéreuses, ce qui en fait une cible importante pour la thérapie anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse d’inhibiteurs de l’ACSS2 implique souvent la création de composés de petite taille capables de se lier efficacement au site actif de l’enzyme. Une approche courante consiste à utiliser des mimétiques de l’état de transition, qui sont conçus pour ressembler à l’état de transition du substrat naturel de l’enzyme. Ces composés sont synthétisés par une série de réactions chimiques, notamment la formation d’amide, les réactions de condensation et la cyclisation .

Méthodes de production industrielle : La production industrielle d’inhibiteurs de l’ACSS2 implique généralement une synthèse chimique à grande échelle utilisant des réacteurs automatisés et des systèmes de purification. Le processus comprend l’optimisation des conditions réactionnelles telles que la température, la pression et le pH afin de maximiser le rendement et la pureté. Des techniques de pointe comme la chromatographie liquide haute performance (HPLC) sont utilisées pour garantir la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Les inhibiteurs de l’ACSS2 subissent principalement des réactions de substitution, où des groupes fonctionnels sur la molécule d’inhibiteur sont remplacés par d’autres groupes afin d’améliorer l’affinité de liaison et la spécificité. Ces réactions impliquent souvent une substitution nucléophile, une substitution électrophile et des réactions de condensation .

Réactifs et conditions courantes : Les réactifs courants utilisés dans la synthèse d’inhibiteurs de l’ACSS2 comprennent les amines, les acides carboxyliques et divers catalyseurs tels que le palladium et le cuivre. Les conditions réactionnelles impliquent généralement des températures modérées (50 à 100 °C) et des atmosphères inertes pour éviter l’oxydation .

Principaux produits : Les principaux produits de ces réactions sont des inhibiteurs de petite taille qui peuvent se lier efficacement au site actif de l’ACSS2, empêchant ainsi la conversion de l’acétate en acétyl-CoA. Ces inhibiteurs sont caractérisés par leur haute spécificité et leur puissance .

4. Applications de la recherche scientifique

Les inhibiteurs de l’ACSS2 ont une large gamme d’applications de recherche scientifique :

Applications De Recherche Scientifique

Mécanisme D'action

Le principal mécanisme par lequel les inhibiteurs de l’ACSS2 fonctionnent consiste à bloquer le site actif de l’enzyme, empêchant ainsi la conversion de l’acétate en acétyl-CoA. Cette inhibition entraîne une diminution des niveaux d’acétyl-CoA, perturbant ainsi divers processus métaboliques en aval. Les inhibiteurs de l’ACSS2 peuvent également affecter l’acétylation des histones et des facteurs de transcription, ce qui entraîne des changements dans l’expression des gènes et le comportement cellulaire .

Composés similaires :

VY-3–135 : Un inhibiteur de l’ACSS2 puissant et sélectif qui inhibe l’activité de l’ACSS2 à la fois in vitro et in vivo.

Unicité : Les inhibiteurs de l’ACSS2 sont uniques dans leur capacité à cibler spécifiquement la voie du métabolisme de l’acétate, qui est cruciale pour la survie et la prolifération de certaines cellules cancéreuses. Contrairement aux autres inhibiteurs métaboliques, les inhibiteurs de l’ACSS2 peuvent perturber sélectivement les adaptations métaboliques des cellules cancéreuses sans affecter les cellules normales, ce qui en fait des candidats prometteurs pour la thérapie anticancéreuse .

Comparaison Avec Des Composés Similaires

VY-3–135: A potent and selective ACSS2 inhibitor that inhibits ACSS2 activity both in vitro and in vivo.

MTB-9655: A small-molecule inhibitor of ACSS2 that has entered phase I clinical trials for cancer therapy.

Uniqueness: ACSS2 inhibitors are unique in their ability to specifically target the acetate metabolism pathway, which is crucial for the survival and proliferation of certain cancer cells. Unlike other metabolic inhibitors, ACSS2 inhibitors can selectively disrupt the metabolic adaptations of cancer cells without affecting normal cells, making them promising candidates for cancer therapy .

Propriétés

IUPAC Name |

1-(2,3-dithiophen-2-ylquinoxalin-6-yl)-3-(2-methoxyethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S2/c1-26-9-8-21-20(25)22-13-6-7-14-15(12-13)24-19(17-5-3-11-28-17)18(23-14)16-4-2-10-27-16/h2-7,10-12H,8-9H2,1H3,(H2,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPVNWVUAGMHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CS3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

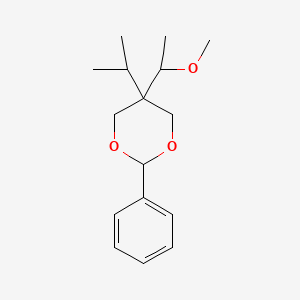

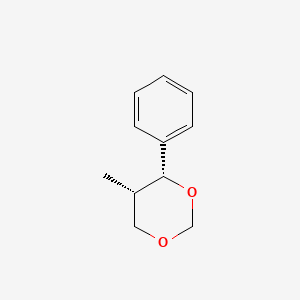

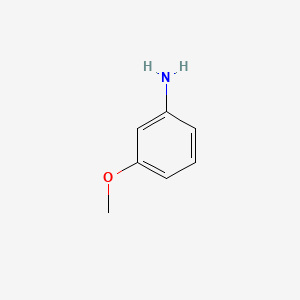

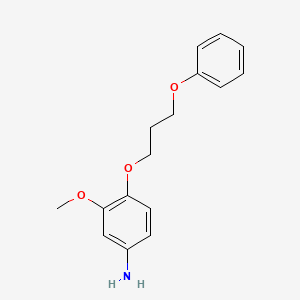

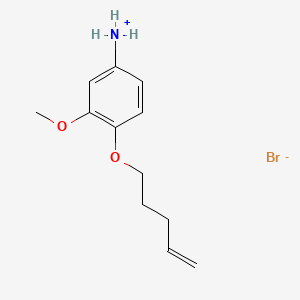

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-aminophenoxy)pentyl]-3-methoxybenzamide](/img/structure/B1676022.png)

![[4-(3-ethylheptoxy)-3-methoxyphenyl]azanium;chloride](/img/structure/B1676026.png)

![4-[(E)-hept-3-enoxy]-3-methoxyaniline](/img/structure/B1676027.png)

![methanesulfonate;[3-methoxy-4-(4-phenylbutoxy)phenyl]azanium](/img/structure/B1676032.png)